![molecular formula C10H14N2O2 B11827256 methyl (3aR,6S,8aS)-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B11827256.png)
methyl (3aR,6S,8aS)-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
メチル (3aR,6S,8aS)-2,3,3a,6-テトラヒドロ-1H,8H-アジリノ[1,2-a]ピロロ[3,4-b]ピリジン-6-カルボン酸メチルは、アジリノピロロピリジン類に属する複雑な複素環式化合物です。この化合物は、アジリジン環がピロロピリジン系に縮合した独特の二環式構造を特徴としています。構造中に複数のキラル中心が存在することは、その立体化学的複雑さを増しています。
2. 製法
合成経路と反応条件: メチル (3aR,6S,8aS)-2,3,3a,6-テトラヒドロ-1H,8H-アジリノ[1,2-a]ピロロ[3,4-b]ピリジン-6-カルボン酸メチルの合成には、通常、適切な前駆体を制御された条件下で環化する反応が含まれます。一般的な方法の1つは、塩基の存在下、ピロール誘導体をアジリジン前駆体と反応させる方法です。反応条件では、目的の立体異性体が得られるように、温度と溶媒を注意深く制御することがよく必要となります。
工業的製造方法: この化合物の工業的製造には、入手しやすい出発物質から始まる多段階合成が含まれることがあります。このプロセスには、一般的に以下のような段階が含まれます。
- ピロール環の形成。
- アジリジン部分の導入。
- 縮合して縮合二環式構造を形成する。
- エステル化してメチルカルボン酸基を導入する。
3. 化学反応解析
反応の種類: メチル (3aR,6S,8aS)-2,3,3a,6-テトラヒドロ-1H,8H-アジリノ[1,2-a]ピロロ[3,4-b]ピリジン-6-カルボン酸メチルは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を用いて酸化することができます。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を用いて行うことができます。
置換: 求核置換反応は、アジリジン環で起こり、さまざまな誘導体を生成することができます。
一般的な試薬と条件:
酸化: 酸性または中性条件下での過マンガン酸カリウム。
還元: 無水エーテル中での水素化リチウムアルミニウム。
置換: 塩基性条件下でのアミンやチオールなどの求核剤。
主な生成物:
酸化: 対応するケトンまたはカルボン酸の生成。
還元: アミンまたはアルコールの生成。
置換: 置換されたアジリジン誘導体の生成。
4. 科学研究への応用
メチル (3aR,6S,8aS)-2,3,3a,6-テトラヒドロ-1H,8H-アジリノ[1,2-a]ピロロ[3,4-b]ピリジン-6-カルボン酸メチルは、科学研究にいくつかの応用があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用される。
生物学: 抗菌性や抗癌性など、潜在的な生物活性について研究されている。
医学: さまざまな病気の治療における治療薬としての可能性が調査されている。
工業: 新しい材料や触媒の開発に利用されている。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl (3aR,6S,8aS)-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-6-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a pyrrole derivative with an aziridine precursor in the presence of a base. The reaction conditions often require careful control of temperature and solvent to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process typically includes steps such as:
- Formation of the pyrrole ring.
- Introduction of the aziridine moiety.
- Cyclization to form the fused bicyclic structure.
- Esterification to introduce the methyl carboxylate group.
化学反応の分析
Types of Reactions: Methyl (3aR,6S,8aS)-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aziridine derivatives.
科学的研究の応用
Methyl (3aR,6S,8aS)-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and catalysts.
作用機序
メチル (3aR,6S,8aS)-2,3,3a,6-テトラヒドロ-1H,8H-アジリノ[1,2-a]ピロロ[3,4-b]ピリジン-6-カルボン酸メチルの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素や受容体に結合して、その活性を調節することができます。アジリジン環は反応性があることが知られており、この化合物がタンパク質やDNAの求核部位と共有結合を形成することを可能にし、その機能を阻害します。この反応性は、その潜在的な治療効果にとって重要です。
類似化合物:
ピロロピラジン誘導体: これらの化合物は、類似の二環式構造を共有していますが、窒素原子の配置が異なります。
ピラゾロピリジン誘導体: これらの化合物は、ピラゾール環がピリジン環に縮合しており、窒素原子の位置が異なります。
独自性: メチル (3aR,6S,8aS)-2,3,3a,6-テトラヒドロ-1H,8H-アジリノ[1,2-a]ピロロ[3,4-b]ピリジン-6-カルボン酸メチルは、その特定の立体化学とアジリジン環の存在によってユニークであり、他の類似化合物と比較して、異なる反応性と生物活性を付与しています。
類似化合物との比較
Pyrrolopyrazine derivatives: These compounds share a similar bicyclic structure but differ in the nitrogen atom arrangement.
Pyrazolopyridine derivatives: These compounds have a pyrazole ring fused to a pyridine ring, differing in the position of the nitrogen atoms.
Uniqueness: Methyl (3aR,6S,8aS)-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-6-carboxylate is unique due to its specific stereochemistry and the presence of the aziridine ring, which imparts distinct reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C10H14N2O2 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC名 |
methyl (1S,4S,7R)-3,9-diazatricyclo[5.3.0.01,3]dec-5-ene-4-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-14-9(13)8-3-2-7-4-11-5-10(7)6-12(8)10/h2-3,7-8,11H,4-6H2,1H3/t7-,8+,10+,12?/m1/s1 |
InChIキー |
RZQJWTKDPXUMTO-WIFVKWNTSA-N |
異性体SMILES |
COC(=O)[C@@H]1C=C[C@@H]2CNC[C@@]23N1C3 |
正規SMILES |
COC(=O)C1C=CC2CNCC23N1C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


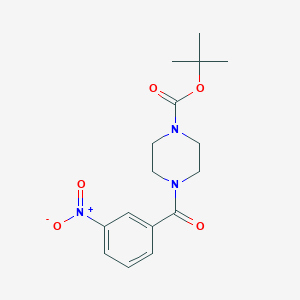
![2-[(2E,4E)-5-[3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indole;chloride](/img/structure/B11827176.png)
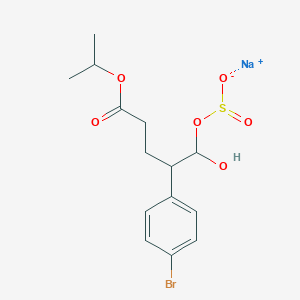

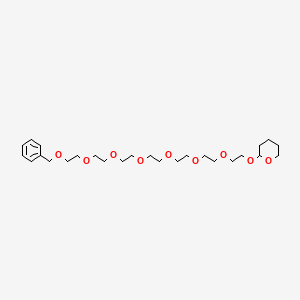
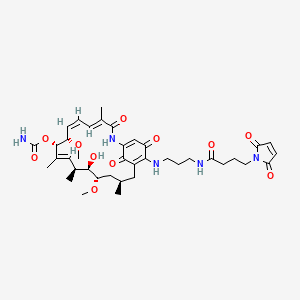
![1,9-Dihydro-9-[[1-[[(4-methoxyphenyl)diphenylmethoxy]methyl]-2-(phosphonooxy)ethoxy]methyl]-2-[[(4-methoxyphenyl)diphenylmethyl]amino]-6H-purin-6-one](/img/structure/B11827226.png)
![tert-Butyl 2-methoxy-7-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B11827239.png)
![5-Bromo-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11827243.png)
![(S)-3-(2-((tert-butyldiphenylsilyl)oxy)ethyl)-1,4-dioxaspiro[4.5]decan-2-one](/img/structure/B11827247.png)
![Tert-butyl (3R)-3-(tert-butoxycarbonylamino)spiro[3H-benzofuran-2,4'-piperidine]-1'-carboxylate](/img/structure/B11827251.png)
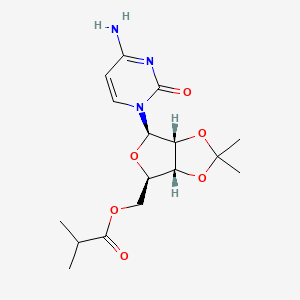

![6-Bromo-8-iodo-3-methyl-imidazo[1,2-a]pyridine](/img/structure/B11827264.png)
